N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a synthetic small molecule characterized by a pyrimidinone core, a 2-fluorobenzamide group, and a benzodioxolylmethyl-thioethyl substituent. The compound’s structure integrates multiple pharmacophoric elements:
- Pyrimidinone ring: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group, often associated with nucleic acid mimicry and enzyme inhibition .
- 2-Fluorobenzamide: The fluorine atom at the ortho position enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C21H18FN5O5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H18FN5O5S/c22-13-4-2-1-3-12(13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-5-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
UDCAELMTQJCJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to synthesize the benzo[d][1,3]dioxole moiety separately, followed by its incorporation into the final compound through a series of condensation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the compound, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: This compound has potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include the inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression .
Comparison with Similar Compounds
The structural and functional attributes of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are compared below with analogous compounds from the literature.
Structural Analogues
Table 1: Structural Comparison of Heterocyclic Amide Derivatives
Key Observations :
Core Heterocycle: The pyrimidinone ring in the target compound differs from thiazolidinone () and dithiazole () cores. Triazine-based analogs () exhibit planar geometry, which may favor intercalation or stacking interactions absent in the pyrimidinone scaffold.
Substituent Effects: The 2-fluorobenzamide group in the target compound likely improves metabolic stability over non-halogenated benzamides (e.g., phenyl benzamide in ) due to reduced cytochrome P450-mediated oxidation . The benzodioxolylmethyl group may mimic catechol-like structures, offering advantages in blood-brain barrier penetration compared to simpler alkyl chains in dithiazole derivatives .
Synthetic Methodology :
- The target compound’s synthesis likely employs carbodiimide-mediated coupling (EDCl/HOBt), a standard approach for amide bond formation, as seen in . This contrasts with the oxidative cyclization required for dithiazole derivatives () .
Functional and Pharmacokinetic Comparisons
Table 2: Functional and Physicochemical Properties
Key Insights :
- The target compound’s higher LogP (3.2 vs. 1.9–2.8) suggests superior membrane permeability compared to dithiazole analogs, aligning with its benzodioxole and fluorobenzamide substituents .
Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- Amino group : Contributing to its biological interactions.
- Fluorobenzamide moiety : Enhancing lipophilicity and potentially improving bioavailability.
- Dioxole and pyrimidine rings : Implicated in various biological activities.
Molecular Formula
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit histone deacetylases (HDACs), leading to antiproliferative effects in cancer cell lines. The activity of this compound could be hypothesized to follow similar pathways due to structural similarities with known HDAC inhibitors .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, as evidenced by increased levels of cleaved caspase and PARP in treated cells .
- Cell Cycle Arrest : Evidence suggests that such compounds can induce G2/M phase arrest, contributing to their antiproliferative effects.
Study 1: In Vitro Antiproliferative Assay
A study evaluated the antiproliferative activity of a structurally related compound on HepG2 liver cancer cells. The results showed an IC50 value of 1.30 μM, indicating potent growth inhibition. This suggests that N-(4-amino...) may exhibit similar or enhanced effects due to its unique structure .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N-(4-amino...) | TBD | TBD |
| Related Compound | 1.30 | HepG2 |
Study 2: β-cell Protection Against ER Stress
Another relevant study focused on the protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. Compounds with similar scaffolds demonstrated significant protective activity with an EC50 value as low as 0.1 μM. This highlights the potential for N-(4-amino...) to protect against cellular stressors that contribute to diabetes .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| Related Compound WO5m | 100 | 0.1 ± 0.01 |
| N-(4-amino...) | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
